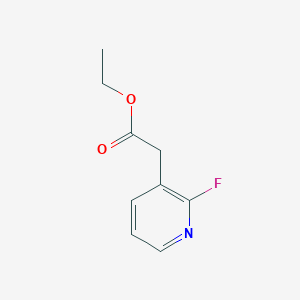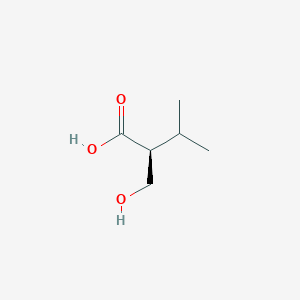
Methyltetrazine-amino-PEG2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, and carbonyls. This compound is widely used in bioorthogonal chemistry due to its ability to form stable covalent bonds without interfering with biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through a reaction with an amine derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of methyltetrazine-amino-PEG2-amine involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Methyltetrazine-amino-PEG2-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable covalent bonds.
Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions are stable covalent adducts that can be used in various applications, including bioconjugation and drug delivery.
科学的研究の応用
Methyltetrazine-amino-PEG2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
Methyltetrazine-amino-PEG2-amine exerts its effects through bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. The methyltetrazine group reacts with strained alkenes or alkynes to form stable covalent bonds, allowing for the selective labeling and modification of biomolecules without interfering with their biological functions . This mechanism is highly efficient and specific, making it ideal for applications in live-cell imaging and drug delivery .
類似化合物との比較
Similar Compounds
Methyltetrazine-amine hydrochloride: A similar compound that also contains a methyltetrazine group and is used in bioorthogonal chemistry.
Methyltetrazine-PEG2-DBCO: Another bioconjugation reagent featuring methyltetrazine and DBCO groups, used for click chemistry applications.
Uniqueness
Methyltetrazine-amino-PEG2-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG2 linker enhances solubility and reduces steric hindrance, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C17H24N6O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24) |
InChIキー |
WLHKQCVGPIDMFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)




![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)





![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)


